2'-(((tert-Butoxycarbonyl)amino)methyl)-[1,1'-biphenyl]-2-carboxylic acid
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Overview
Description
2’-(((tert-Butoxycarbonyl)amino)methyl)-[1,1’-biphenyl]-2-carboxylic acid is a complex organic compound that features a biphenyl core with a tert-butoxycarbonyl (Boc) protected amino group and a carboxylic acid functional group. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(((tert-Butoxycarbonyl)amino)methyl)-[1,1’-biphenyl]-2-carboxylic acid typically involves multiple steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid and an aryl halide.
Introduction of the Boc-Protected Amino Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group. This is usually achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2’-(((tert-Butoxycarbonyl)amino)methyl)-[1,1’-biphenyl]-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Coupling Reactions: The carboxylic acid group can be activated and coupled with amines or alcohols to form amides or esters.
Common Reagents and Conditions
Substitution: Reagents like alkyl halides or sulfonates in the presence of a base.
Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Coupling: Carbodiimides like EDC or DCC, often with catalysts like DMAP.
Major Products
Amides: Formed from coupling with amines.
Esters: Formed from coupling with alcohols.
Free Amines: Obtained after Boc deprotection.
Scientific Research Applications
2’-(((tert-Butoxycarbonyl)amino)methyl)-[1,1’-biphenyl]-2-carboxylic acid is used in various fields of scientific research:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: In the study of enzyme-substrate interactions and protein modifications.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 2’-(((tert-Butoxycarbonyl)amino)methyl)-[1,1’-biphenyl]-2-carboxylic acid involves its functional groups:
Boc Group: Protects the amino group during synthetic transformations and can be removed under acidic conditions to reveal the free amine.
Carboxylic Acid Group: Participates in coupling reactions to form amides and esters.
Biphenyl Core: Provides structural rigidity and influences the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
2-(((tert-Butoxycarbonyl)amino)methyl)benzoic acid: Similar structure but lacks the biphenyl core.
(2-Boc-amino)ethyl methacrylate: Contains a Boc-protected amino group but has a methacrylate moiety instead of a biphenyl core.
Uniqueness
2’-(((tert-Butoxycarbonyl)amino)methyl)-[1,1’-biphenyl]-2-carboxylic acid is unique due to its combination of a biphenyl core, Boc-protected amino group, and carboxylic acid group. This combination provides a versatile platform for various chemical transformations and applications in different fields.
Properties
IUPAC Name |
2-[2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-19(2,3)24-18(23)20-12-13-8-4-5-9-14(13)15-10-6-7-11-16(15)17(21)22/h4-11H,12H2,1-3H3,(H,20,23)(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEWJDQQVFVOSHC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=CC=C1C2=CC=CC=C2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30589217 |
Source
|
Record name | 2'-{[(tert-Butoxycarbonyl)amino]methyl}[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30589217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158066-11-6 |
Source
|
Record name | 2'-{[(tert-Butoxycarbonyl)amino]methyl}[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30589217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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